molecular formula C20H14O2 B13410737 1,3,5-TRIS (3'-aldehyde-4'-hydroxybenzene)benzene

1,3,5-TRIS (3'-aldehyde-4'-hydroxybenzene)benzene

Cat. No.: B13410737
M. Wt: 286.3 g/mol
InChI Key: FOCZJOXIKGJASB-UHFFFAOYSA-N
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Description

1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene is a complex organic compound characterized by its unique structure, which includes three aldehyde groups and three hydroxybenzene groups attached to a central benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene typically involves multi-step organic reactions. One common method includes the use of 1,3,5-tris(4-hydroxyphenyl)benzene as a starting material. The hydroxyl groups are then converted to aldehyde groups through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods

While specific industrial production methods for 1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 1,3,5-TRIS (3’-carboxy-4’-hydroxybenzene)benzene.

    Reduction: 1,3,5-TRIS (3’-hydroxymethyl-4’-hydroxybenzene)benzene.

    Substitution: Various ethers or esters depending on the substituents used.

Scientific Research Applications

1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene is primarily based on its ability to form multiple hydrogen bonds and participate in various chemical reactions. The aldehyde groups can form Schiff bases with amines, while the hydroxy groups can engage in hydrogen bonding, facilitating the formation of complex molecular assemblies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene is unique due to the presence of both aldehyde and hydroxy groups, which provide a versatile platform for various chemical modifications and applications. Its ability to form hydrogen bonds and participate in multiple types of reactions makes it a valuable compound in scientific research.

Properties

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

3-[3-(3-formylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C20H14O2/c21-13-15-4-1-6-17(10-15)19-8-3-9-20(12-19)18-7-2-5-16(11-18)14-22/h1-14H

InChI Key

FOCZJOXIKGJASB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C=O)C=O

Origin of Product

United States

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